molecular formula C9H10N2O3 B3060049 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate CAS No. 1609403-82-8

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Cat. No.: B3060049
CAS No.: 1609403-82-8
M. Wt: 194.19
InChI Key: XCSSUOYMUWCKGK-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse pharmacological profiles and presence in several clinically used drugs . Researchers utilize this carboxylic acid derivative primarily in the synthesis of novel compounds targeting serious diseases. Its applications include the development of anticancer agents, where imidazopyridine derivatives have demonstrated potent activity by inhibiting key signaling pathways like NF-κB and STAT3, which are crucial in inflammation-driven cancers . Furthermore, this scaffold is extensively explored in the search for new antituberculosis agents, with several analogues exhibiting significant activity against multidrug-resistant strains of Mycobacterium tuberculosis . The carboxylic acid functional group at the 2-position is a versatile handle for chemical modification, enabling the construction of amides, hydrazides, and esters. Literature shows that hydrazide derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have been synthesized and screened for antimicrobial properties , while other analogues have been designed as potential inhibitors of receptor tyrosine kinases, including c-Met, a target in lung and pancreatic cancers . The compound is supplied as a hydrate to ensure stability. It is intended for research and development purposes only in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.H2O/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSSUOYMUWCKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-82-8
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions typically involve the use of acidic or basic catalysts, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Pharmaceutical Development

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is instrumental in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its unique molecular structure allows for effective interaction with biological targets, making it a valuable compound in drug discovery and development.

Key Applications:

  • Neurological Disorders: The compound is investigated for its potential in developing treatments for conditions like Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems.
  • Metabolic Disorders: Research indicates its efficacy in managing diabetes-related complications by influencing metabolic pathways.

Food Safety Testing

This compound plays a crucial role in analytical chemistry, particularly in detecting and quantifying carcinogenic compounds in food products. It helps ensure consumer safety by complying with health regulations.

Applications:

  • Carcinogen Detection: It is used to identify potential carcinogens such as heterocyclic amines formed during cooking processes.
  • Regulatory Compliance: Assists food manufacturers in meeting safety standards set by health authorities.

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and therapeutic strategies.

Research Focus:

  • Enzyme Inhibition Studies: The compound has been used to investigate its effects on various enzymes involved in metabolic processes.
  • Pathway Analysis: It aids researchers in understanding the biochemical pathways that contribute to diseases like cancer and diabetes.

Material Science

The properties of this compound are explored for developing novel materials, particularly polymers that require specific thermal and mechanical characteristics.

Applications:

  • Polymer Development: The compound is investigated for its potential to enhance the properties of polymers used in various industrial applications.
  • Thermal Stability Studies: Research focuses on how this compound can improve the thermal stability of materials used in high-temperature environments.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug synthesis for neurological/metabolic disordersTargeted therapies with fewer side effects
Food Safety TestingDetection of carcinogenic compoundsEnsures consumer safety
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms
Material ScienceDevelopment of novel materialsEnhanced thermal/mechanical properties

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, a study showed that certain derivatives inhibited the growth of prostate cancer (PC-3) cells effectively while maintaining low toxicity levels.

Case Study 2: Food Safety

A study focused on the application of this compound in food safety testing revealed its effectiveness in detecting heterocyclic amines in grilled meats. The research highlighted how this compound can be utilized to monitor food products for compliance with health regulations, thereby protecting public health.

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include halogenated (Cl, Br), methoxy (OCH₃), and trifluoromethyl (CF₃) derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties References
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 80353-94-2 C₉H₈N₂O₂ 176.175 -CH₃ (7) Hydrate form; moderate solubility
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 1020038-42-9 C₈H₅ClN₂O₂ 196.59 -Cl (7) Melting point: ~231°C (decomposes)
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 1803572-35-1 C₈H₇BrN₂O₃ 259.06 -Br (7) Limited thermal stability data
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 80353-93-1 C₉H₈N₂O₂ 176.175 -CH₃ (6) Isomeric differences in reactivity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 353258-35-2 C₉H₆ClF₃N₂O₃ 282.60 -Cl (8), -CF₃ (6) Decomposes at ~188°C
7-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid 1192617-36-9 C₈H₆N₂O₃ 178.14 -OH (7) Higher polarity (pKa: -4.62)

Thermal and Solubility Profiles

  • The 7-methyl derivative’s hydrate form improves aqueous solubility compared to anhydrous analogues.
  • Chloro and bromo derivatives exhibit higher decomposition temperatures (~231°C for 7-Cl vs. ~188°C for 8-Cl-6-CF₃), attributed to stronger intermolecular forces (halogen bonding) .

Biological Activity

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a compound belonging to the imidazopyridine family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and materials science.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 194.19 g/mol
  • Structure : Characterized by a methyl group at the seventh position of the imidazo[1,2-a]pyridine structure, influencing its solubility and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against fungal strains. Its effectiveness stems from its ability to interact with biological macromolecules, disrupting cellular functions.

Anticancer Potential

The compound has been studied for its anticancer properties. It shows promise as a lead compound in developing new anticancer drugs due to its ability to inhibit cell proliferation through various biochemical pathways.

Target Interactions

The primary target of this compound is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . The compound binds specifically to key residues such as Lys627 and Asp836 , leading to the inhibition of several signaling pathways including:

  • Raf/MEK/ERK
  • RAS/MAPK

This inhibition results in decreased cell proliferation and growth, making it a candidate for cancer therapy.

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited excellent activity against multidrug-resistant strains of tuberculosis (MIC range: 0.05 – 1.5 μM). Compounds with specific structural modifications showed enhanced efficacy compared to traditional treatments like isoniazid .
  • Cytotoxicity Studies : Compounds derived from 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid were evaluated for cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives displayed IC50 values lower than established chemotherapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the production of high-purity compounds suitable for research applications. The following table summarizes notable derivatives and their unique features:

Compound NameMolecular FormulaUnique Features
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrateC₉H₈BrN₂O₂Contains bromine, affecting reactivity
7-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acidC₉H₉N₂O₃Hydroxyl group enhances solubility
7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acidC₉H₈N₄O₂Nitro group introduces electron-withdrawing effects

Toxicological Considerations

Toxicological studies suggest that while this compound has promising biological activities, it may pose health risks if ingested or improperly handled. Safety precautions are essential during laboratory work involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate?

  • The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses . Modifications may include oxidation of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (a precursor) using agents like potassium permanganate under mild conditions to preserve the heterocyclic core . Ensure inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. What safety protocols are critical for handling this compound?

  • Refer to safety data from structurally related compounds:

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin; may cause allergic reactions (H317) .
  • Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Store in airtight containers at room temperature, away from oxidizing agents .
  • Waste disposal : Segregate chemical waste and engage certified waste management services .

Q. How is the compound characterized spectroscopically?

  • 1H/13C NMR : Analyze proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–9 ppm) and carbon chemical shifts (carboxylic acid carbons at δ ~165–170 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₀H₁₁N₂O₃·H₂O: 227.0794) with <2 ppm error .
  • IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and O-H (hydration water) around 3400 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Parameter screening : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., Pd/C for reductions) .
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted ethyl ester precursor or over-oxidized products) .
  • Scale-up considerations : Maintain stoichiometric ratios and monitor exothermic reactions using jacketed reactors .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Crystallography : Compare experimental data (e.g., CCDC 1426925 for analogous imidazo[1,2-a]pyridines) with DFT-optimized structures .
  • Hydrogen bonding : Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., O-H···N or C-H···π) that may differ between hydrate and anhydrous forms .

Q. What strategies assess the compound’s stability under varying pH and temperature?

  • Accelerated stability studies :

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via UPLC .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for imidazo[1,2-a]pyridines) .
    • Hydrate vs. anhydrous form : Use Karl Fischer titration to quantify water content and PXRD to track phase transitions .

Q. How to evaluate its potential pharmacological activity?

  • In silico screening : Predict binding affinity to targets (e.g., kinases, GPCRs) using PubChem BioAssay data and molecular docking .
  • In vitro assays : Test against disease-relevant cell lines (e.g., cancer, microbial) with cytotoxicity controls. Use LC-MS to confirm intracellular uptake .
  • SAR studies : Modify the methyl or carboxylic acid groups and compare bioactivity trends .

Methodological Resources

  • Synthetic protocols : Analogous methods for imidazo[1,2-a]pyrimidines , ethyl ester precursors , and halogenated derivatives .
  • Safety data : MSDS for 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid .
  • Computational tools : PubChem CID lookup , CCDC structural databases , and Gaussian for DFT modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

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